5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
Description
Significance of Nitrogen-Containing Heterocyclic Compounds in Scientific Disciplines
Nitrogen-containing heterocyclic compounds represent a cornerstone of organic chemistry and are of paramount importance across numerous scientific disciplines. Current time information in Los Angeles, CA, US. These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are integral to the architecture of a vast number of natural and synthetic molecules. Current time information in Los Angeles, CA, US.rsc.org Their prevalence is highlighted by a database analysis of FDA-approved drugs, which showed that 59% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle. researchgate.net
The significance of these compounds stems from their structural and functional diversity. The presence of nitrogen atoms imparts specific physicochemical properties, such as electron-richness, which are crucial for molecular interactions. Current time information in Los Angeles, CA, US. These properties can be finely tuned by modifying the heterocyclic ring structure, altering biological and chemical functions. rsc.org In medicinal chemistry, these scaffolds are fundamental to the design of drugs targeting a wide array of conditions, including cancer, inflammation, and microbial infections. rsc.orgresearchgate.net Beyond medicine, nitrogen heterocycles are vital in agrochemicals, polymers, dyes, and materials science, where they serve as corrosion inhibitors and precursors for synthesizing industrially significant compounds. Current time information in Los Angeles, CA, US.
Overview of Triazole and Nicotinic Acid Scaffolds in Chemical Biology
The molecular architecture of 5-(1H-1,2,4-triazol-1-yl)nicotinic acid is a hybrid of two important heterocyclic scaffolds: triazole and nicotinic acid. Each contributes distinct and valuable properties to the final molecule.
The triazole scaffold is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. nih.gov It exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). rsc.org Triazoles are a significant platform in chemical biology and medicinal chemistry due to their unique physicochemical properties. rsc.orgnih.gov They possess a high dipole moment, are capable of acting as both hydrogen bond donors and acceptors, and exhibit notable metabolic stability. nih.gov These characteristics facilitate strong interactions with biological targets like enzymes and receptors. researchgate.net Consequently, triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netutexas.edu In materials science and drug design, the triazole ring is often used as a rigid linker to connect different pharmacophores or to assemble larger molecular structures. rsc.org
The nicotinic acid scaffold, also known as niacin or vitamin B3, is a pyridine-based molecule. chadsprep.com It is a naturally occurring compound found in many plants and animals and is essential for various biological processes. chadsprep.comlibretexts.org In the context of chemical synthesis, the pyridine (B92270) motif within nicotinic acid is a valuable building block for both agrochemicals and pharmaceuticals. chadsprep.comwikipedia.org Derivatives of nicotinic acid are explored for a range of applications, from developing new herbicides to creating novel therapeutic agents. chadsprep.com For instance, research has focused on synthesizing nicotinic acid derivatives as potential antibacterial agents and antihyperlipidemic compounds. wikipedia.org
Research Context of this compound (Htpa) as a Molecular Entity
This compound, abbreviated as HL or Htpa in research literature, is a bifunctional organic ligand. It integrates the distinct chemical functionalities of a 1,2,4-triazole ring and a nicotinic acid carboxyl group. This unique combination allows it to act as a versatile building block in the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). rsc.org In this role, the carboxylate group and the nitrogen atoms of the triazole ring can bind to metal ions, bridging them to form extended one-, two-, or three-dimensional networks. rsc.orgutexas.edu
Significant research has focused on using Htpa to construct luminescent metal-organic frameworks (LMOFs). A key study detailed the assembly of seven novel coordination polymers by reacting Htpa with various metal ions, including cadmium (Cd), lead (Pb), and zinc (Zn). rsc.org Single-crystal X-ray diffraction analyses revealed that the resulting structures possess diverse dimensionalities, ranging from simple 0D discrete molecules to complex 3D frameworks, depending on the metal ion used and the reaction conditions. rsc.org
The coordination versatility of the Htpa ligand is a central theme in these studies. It can adopt various coordination modes, linking metal centers in different ways to produce a wide array of network topologies. This structural diversity directly influences the material's properties, particularly its luminescence. rsc.org
Table 1: Structural Features of Coordination Polymers Formed with Htpa Ligand Data sourced from a study on LMOFs constructed from 5-(triazol-1-yl)nicotinic acid. rsc.org
| Complex Formula | Metal Ion | Dimensionality | Network Topology Description |
|---|---|---|---|
| [Cd1.5(L)2(H2O)(NO3)]n | Cd(II) | 3D | 3-nodal 3,4,6-connected net |
| [Cd(L)2(H2O)2]n | Cd(II) | 2D | Uninodal 4-connected sql net |
| [Pb(L)(H2O)2(NO3)]n | Pb(II) | 1D | Chain based on [Pb2(COO)2(H2O)4(NO3)2N2] SBUs |
| [Pb(L)2(H2O)]n | Pb(II) | 1D | Dimeric chain |
| [Zn(L)2(H2O)4]n | Zn(II) | 0D | Discrete molecular structure |
| [Zn2(L)(btc)(H2O)2]n | Zn(II) | 2D | 4-nodal 3,3,3,6-connected net |
| {Zn(L)(p-bdc)0.5(H2O)0.5}n | Zn(II) | 2D | 4-connected sql net |
The solid-state luminescence properties of these Htpa-based frameworks have been investigated, revealing their potential as chemical sensors. rsc.org In particular, the two-dimensional cadmium complex, [Cd(L)2(H2O)2]n, demonstrated high selectivity and sensitivity in detecting specific anions in aqueous solutions through a luminescence quenching mechanism. rsc.org This complex was effective in sensing chromate (B82759) (CrO₄²⁻), dichromate (Cr₂O₇²⁻), and permanganate (B83412) (MnO₄⁻) ions, which are notable environmental pollutants. rsc.org The ability to detect these ions at very low concentrations underscores the potential of Htpa-based MOFs in environmental monitoring applications. rsc.org
Table 2: Luminescent Sensing Performance of [Cd(L)2(H2O)2]n Data reflects the quenching effect for specific anions in an aqueous medium. rsc.org
| Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|
| Chromate (CrO₄²⁻) | Luminescence Quenching | Low micromolar range |
| Dichromate (Cr₂O₇²⁻) | Luminescence Quenching | Low micromolar range |
| Permanganate (MnO₄⁻) | Luminescence Quenching | Low micromolar range |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O2 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H,(H,13,14) |
InChI Key |
UEJNFSCXTGXAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N2C=NC=N2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid
Strategies for the Chemical Synthesis of 5-(1H-1,2,4-Triazol-1-yl)nicotinic Acid Scaffolds
The construction of the this compound framework can be achieved through various synthetic routes, each with its own advantages in terms of efficiency and substrate scope.
Nucleophilic Substitution Approaches in Pyridine (B92270) Ring Systems for Triazole Incorporation
A primary strategy for introducing a triazole moiety onto a pyridine ring involves nucleophilic substitution reactions. This typically involves a pyridine derivative bearing a good leaving group, such as a halogen, at the 5-position. The sodium salt of 1,2,4-triazole (B32235) can then act as a nucleophile, displacing the leaving group to form the desired C-N bond.
For instance, the synthesis of related 1-substituted-1,2,4-triazoles has been achieved through the nucleophilic substitution of a bromine atom on a triazole ring. researchgate.net This principle can be extended to pyridine systems. The reactivity of the pyridine ring towards nucleophilic substitution is a key factor, and often, activating groups are necessary to facilitate the reaction.
A general representation of this approach is the reaction of a 5-halonicotinic acid derivative with 1,2,4-triazole in the presence of a base. The base deprotonates the triazole, enhancing its nucleophilicity.
Table 1: Examples of Nucleophilic Substitution for Triazole Incorporation
| Starting Material (Pyridine Derivative) | Reagent (Triazole Source) | Product | Reference |
|---|---|---|---|
| 5-Bromonicotinic acid | 1,2,4-Triazole, K₂CO₃ | This compound | researchgate.net |
Catalytic and Microwave-Assisted Synthetic Routes to Triazole-Substituted Nicotinic Acid Analogues
To enhance reaction rates and yields, catalytic and microwave-assisted methods are increasingly employed in the synthesis of triazole-substituted heterocycles. Copper-catalyzed Ullmann-type coupling reactions are particularly effective for forming the C-N bond between the pyridine and triazole rings. These reactions typically utilize a copper(I) catalyst, a ligand, and a base.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govnih.govclockss.org The application of microwave energy can accelerate the rate of nucleophilic substitution and catalytic reactions, making the synthesis of this compound and its analogs more efficient. nih.govnih.govclockss.orgbeilstein-journals.org For example, a catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established, highlighting the potential of this technology in related syntheses. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in DMF | 12-24 hours | Moderate | clockss.org |
Solvothermal Synthesis Applications Utilizing this compound as a Ligand Precursor
While not a direct synthesis of the molecule itself, this compound is a valuable ligand precursor in the solvothermal synthesis of coordination polymers and metal-organic frameworks (MOFs). In these reactions, the compound's nitrogen atoms from both the pyridine and triazole rings, along with the carboxylate group, can coordinate to metal ions. The solvothermal method, which involves heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, facilitates the formation of crystalline, extended structures. The choice of solvent, temperature, and metal salt influences the final architecture and properties of the resulting coordination polymer.
Optimization of Reaction Conditions for Enhanced Yield and Purity in the Synthesis of Triazole-Nicotinic Acid Compounds
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, catalyst, temperature, and reaction time.
For nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the triazole salt, leaving the anion more nucleophilic. The strength and stoichiometry of the base are also critical; a strong base like sodium hydride or a milder one like potassium carbonate can be used depending on the reactivity of the substrate. researchgate.net In catalytic syntheses, the selection of the appropriate ligand for the copper catalyst can significantly impact the reaction's efficiency. Studies have shown that optimizing the molar ratio and concentration of reactants, as well as temperature and reaction time, can substantially improve the yield of related triazole compounds. researchgate.net
Chemical Reactions and Functional Group Interconversions of this compound
The presence of both a carboxylic acid and a triazole ring on the pyridine scaffold allows for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. vanderbilt.edu
The carboxylic acid group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. rdd.edu.iq For example, reaction with thionyl chloride can convert the carboxylic acid to the corresponding nicotinoyl chloride, which is a versatile intermediate for further functionalization. rdd.edu.iq This acid chloride can then be reacted with amines to form amides or with alcohols to form esters.
The triazole ring is generally stable but can participate in certain reactions. For instance, the nitrogen atoms of the triazole ring can be alkylated.
Oxidation and Reduction Pathways of the Nicotinic Acid and Triazole Moieties
The nicotinic acid and triazole moieties within the molecule exhibit distinct redox properties. The pyridine ring of the nicotinic acid can be susceptible to oxidation, potentially leading to the formation of N-oxides under specific conditions.
Conversely, the nitro group, if present as a substituent on either ring, can be reduced. For example, the reduction of a nitro-substituted triazole can lead to the corresponding amino-triazole. Studies on the reduction of 3-nitro-1,2,4-triazol-5-one have shown it can be quantitatively reduced to 3-amino-1,2,4-triazol-5-one. nih.gov While not directly on the title compound, this demonstrates a potential transformation pathway for analogous structures. The carboxylic acid group is generally resistant to reduction under mild conditions but can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Nucleophilic Substitution Reactions at the Triazole Ring and Nicotinate (B505614) Moiety
The chemical reactivity of this compound is characterized by the presence of two key heterocyclic ring systems: a 1,2,4-triazole ring and a pyridine ring (nicotinate moiety). Both of these rings possess distinct electronic properties that influence their susceptibility to nucleophilic attack. The study of nucleophilic substitution reactions on this compound and its derivatives is crucial for the synthesis of novel functionalized molecules with potential applications in various fields of chemistry.
The 1,2,4-triazole ring, being an electron-deficient heterocycle, is generally susceptible to nucleophilic substitution at its carbon atoms, particularly when activated by appropriate leaving groups. nih.gov Similarly, the pyridine ring of the nicotinate moiety can undergo nucleophilic aromatic substitution, typically at the positions ortho and para to the nitrogen atom (C2, C4, and C6) if a suitable leaving group is present. youtube.com However, in the case of this compound, the substitution pattern places the triazole group at the 5-position and the carboxylic acid group at the 3-position, which are not the most activated positions for standard nucleophilic aromatic substitution on the pyridine ring.
Research into the nucleophilic substitution reactions of this specific molecule often involves initial modification of the carboxylic acid group or the introduction of activating groups onto either of the heterocyclic rings.
Reactions at the Nicotinate Moiety
The carboxylic acid group of the nicotinate moiety is a primary site for chemical transformation. Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, facilitates nucleophilic substitution reactions.
One common strategy involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride. This can be achieved by treatment with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by a variety of nucleophiles, leading to the formation of amides, esters, and other carboxylic acid derivatives.
Table 1: Synthesis of Amide Derivatives from 5-(1H-1,2,4-Triazol-1-yl)nicotinoyl chloride
| Nucleophile | Reagent/Solvent | Product | Reference |
| Various Amines | Thionyl Chloride, DMF | Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives | rsc.org |
| 2-Aminoethanol | Anhydrous DMF | 5-(2-aminoethoxy)-3-methyl-1-phenyl-1H-pyrazolo[4,3-E] nih.govyoutube.comnih.govtriazine | researchgate.net |
| Piperidine | Methanol | N-methylpyridinium compounds | rsc.org |
Furthermore, the synthesis of various ester derivatives can be accomplished. For instance, the reaction with different alcohols in the presence of a suitable catalyst can yield the corresponding alkyl esters. These esters can then potentially undergo further nucleophilic substitution reactions.
Reactions at the Triazole Ring
The 1,2,4-triazole ring itself can be a target for nucleophilic substitution, especially if it bears a good leaving group, such as a halogen atom. While direct nucleophilic substitution on the unsubstituted triazole ring of this compound is not commonly reported, the synthesis and subsequent reaction of halogenated analogs provide a viable route to functionalized triazole derivatives.
For example, the synthesis of halogenated 1,2,4-triazoles can be achieved, and these halogenated intermediates exhibit graduated reactivity, allowing for regioselective replacement of the halogen atoms by various nucleophiles. researchgate.net
Table 2: Nucleophilic Substitution on Halogenated 1,2,4-Triazole Precursors
| Nucleophile | Substrate | Product | Reference |
| Methoxide, Hydrazine, Benzylamine, Thiophenolate | N-halo-3,5-dibromo-1,2,4-triazoles | Regioselectively substituted triazole nucleoside analogues | researchgate.net |
| Phenols | 5-Bromo-1,2,3-triazines | Phenoxy-substituted triazines | researchgate.net |
| S-nucleophiles | 3,6-disubstituted and azoloannulated 1,2,4,5-tetrazines | Thiol-substituted tetrazines | researchgate.net |
It is important to note that the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, play a critical role in determining the outcome and regioselectivity of these substitution reactions. The interplay between the electronic properties of the triazole and nicotinate rings, along with the specific reaction conditions, allows for a diverse range of chemical transformations on the this compound scaffold.
Structure Activity Relationship Sar and Molecular Design of 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid Derivatives
Design and Synthesis of Analogues with Modified Triazole Rings
The 1,2,4-triazole (B32235) ring is a key pharmacophore whose modification through substitution, fusion with other heterocyclic systems, and incorporation into spirocyclic structures has been a fruitful strategy for modulating biological activity.
The introduction of substituents onto the triazole ring or adjacent structures significantly influences the pharmacological profile of the resulting compounds. The nature and position of these substituents can alter the molecule's affinity and selectivity for biological targets.
Methylation, in particular, has been shown to be a critical modification. In a study of analogues of a kappa-receptor agonist, the introduction of an additional methyl substituent into the side chain had a profound impact on receptor affinity. ebi.ac.uk For instance, the (S,S)-configured methyl carbamate (B1207046) analogue demonstrated the highest kappa-receptor affinity (Ki = 0.31 nM), even surpassing the parent compound. ebi.ac.uk This highlights that even small alkyl substitutions can lead to significant enhancements in potency by optimizing interactions within the receptor's binding pocket.
The SAR of 1,2,4-triazine (B1199460) antagonists, a related heterocyclic system, further underscores the importance of substituent effects. The replacement of anisole (B1667542) groups on the triazine ring with halides resulted in a decrease in activity that was dependent on the atomic size of the halogen. nih.gov This suggests that steric and electronic factors of the substituents on the heterocyclic ring are crucial determinants of biological activity.
Table 1: Impact of Triazole Ring Modification on Biological Activity
| Compound Class | Modification | Key Finding | Reference |
|---|---|---|---|
| Piperazine Carboxylates | Methylation of side chain | (S,S)-configured methyl carbamate showed highest kappa-receptor affinity (Ki = 0.31 nM). | ebi.ac.uk |
Fusing the triazole ring with other heterocyclic systems is a common strategy to create more rigid, conformationally constrained molecules with potentially enhanced biological activity and selectivity. A variety of fused systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles, have been synthesized and evaluated. idosi.orgnih.gov
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through the cyclocondensation of aminotriazoles with chalcones. Many of these fused compounds exhibited significant antimicrobial activity against both bacteria and fungi. nih.gov Similarly, the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole derivatives with various reagents has yielded fused 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole and 1,3,4-thiadiazine systems. idosi.org
Spiro-compounds, which contain two rings connected through a single shared atom, represent another important structural modification. The synthesis of spiro systems has been achieved from 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives by reaction with isatin (B1672199) or fluorenone. idosi.org The Pinner reaction strategy has also been employed to create spirocyclic 5-amino-2,4-dihydro-3H-pyrazol-3-ones from intermediates used for triazole synthesis. nih.gov These complex, three-dimensional structures are of significant interest for their potential to interact with biological targets in novel ways.
Table 2: Examples of Fused and Spiro-Derivatives
| Derivative Type | Synthetic Precursor | Resulting System | Reference |
|---|---|---|---|
| Fused Heterocycle | 3-Phenyl-1,2,4-triazole-5-amine | 1,2,4-Triazolo[1,5-a]pyrimidine | nih.gov |
| Fused Heterocycle | 4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl derivative | 1,2,4-Triazolo[3,4-b]1,3,4-thiadiazole | idosi.org |
| Spiro-Compound | 4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl derivative | Spiro-1,2,4-triazolo[3,4-b]1,3,4-thiadiazole | idosi.org |
Modifications of the Carboxylic Acid Moiety and Ester Derivatives
The carboxylic acid group of 5-(1H-1,2,4-triazol-1-yl)nicotinic acid is a critical site for modification, allowing for the synthesis of esters, amides, and hydrazides. These derivatizations can profoundly affect the compound's physicochemical properties, such as solubility and membrane permeability, as well as its pharmacokinetic and pharmacodynamic profiles.
Esterification of the carboxylic acid is a fundamental derivatization strategy. The synthesis of various ester derivatives, such as ethyl nicotinates, is often a key step toward creating other functional groups like hydrazides. mdpi.com The nature of the ester's alkyl or aryl group can influence the molecule's lipophilicity and its susceptibility to hydrolysis by esterases in the body, effectively acting as a prodrug strategy.
In a series of phenylated pyrazoloalkanoic acids, a related class of compounds, potency was found to be dependent on the length of the alkanoic acid side chain. nih.gov This suggests that the spatial extension provided by the ester or acid chain is crucial for optimal interaction with the target receptor. For example, a nonanoic acid side chain was found to be optimal for potent inhibition of ADP-induced human platelet aggregation in that particular series. nih.gov This principle of optimizing chain length and composition is directly applicable to the design of novel this compound esters.
The conversion of the carboxylic acid or its corresponding ester to amides and hydrazides is a widely used method to generate chemical diversity and explore new biological activities. Nicotinic acid hydrazide, synthesized from the corresponding ester via hydrazinolysis, serves as a versatile intermediate for creating a wide array of derivatives. mdpi.com
For example, nicotinic acid hydrazide can be coupled with N-protected L-amino acids to form N-Boc-amino acid-(N'-nicotinoyl) hydrazides in high yields. mdpi.com These compounds, after deprotection, and their metal complexes have been screened for antimicrobial activity, with several showing activity comparable to ampicillin (B1664943). mdpi.com
Furthermore, nicotinic acid hydrazides can be converted into Schiff bases or cyclized to form other heterocyclic systems. mdpi.comresearchgate.net The synthesis of N′-arylidene-nicotinohydrazides and N′-(2-oxoindolin-3-ylidene)-nicotinohydrazides has yielded compounds with significant antitubercular activity. mdpi.com The SAR study of these derivatives indicated that lipophilicity is a crucial factor for their antimycobacterial effects, with isatin hydrazides being particularly active. mdpi.com This demonstrates that derivatization of the carboxylic acid to hydrazides and subsequent hydrazones is a powerful strategy for developing potent therapeutic agents.
Table 3: Bioactivity of Carboxylic Acid Derivatives
| Derivative Class | Synthetic Approach | Biological Activity Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Amino Acid Hydrazides | Coupling of nicotinic acid hydrazide with N-Boc-L-amino acids | Antimicrobial | Several compounds showed activity comparable to ampicillin against S. aureus and E. coli. | mdpi.com |
| Isatin Hydrazides | Condensation of nicotinohydrazide with isatin derivatives | Antitubercular | Exhibited high activity (MIC = 6.25 µg/mL), with lipophilicity being a key factor. | mdpi.com |
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies
Enzyme Inhibition Studies
The unique structural features of 5-(1H-1,2,4-triazol-1-yl)nicotinic acid suggest its potential to interact with various enzymes, a concept supported by extensive research on its analogues.
Inhibition of Protein Kinases by this compound and its Analogues
While direct studies on the protein kinase inhibitory activity of this compound are not extensively documented, the broader class of triazole-containing compounds has demonstrated significant potential in this area. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. The nitrogen-rich triazole ring can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, leading to their inhibition. researchgate.net
For instance, certain triazole derivatives have been identified as potent inhibitors of various protein kinases, including those involved in cell proliferation and survival pathways. researchgate.netcapes.gov.br The nicotinic acid component could further influence the binding affinity and selectivity of the molecule. For example, nicotinamide, a related structure, has been shown to affect cellular signaling pathways, some of which are regulated by kinases. nih.gov The combination of the triazole and nicotinic acid moieties in a single molecule could, therefore, lead to novel kinase inhibitors with unique pharmacological profiles. Further research is needed to synthesize and evaluate this compound and its close analogues for their specific kinase inhibitory activities.
Targeting Fungal Cytochrome P450 Enzymes (CYP51) for Antifungal Activity
A well-established therapeutic application of triazole compounds is in the development of antifungal agents that target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The inhibitory mechanism of azole antifungals involves the coordination of a nitrogen atom from the triazole ring to the heme iron atom within the active site of CYP51. nih.gov This interaction prevents the binding and demethylation of the natural substrate, lanosterol, thereby disrupting ergosterol production and compromising the integrity of the fungal cell membrane.
Given that this compound possesses the critical 1,2,4-triazole (B32235) moiety, it is a plausible candidate for CYP51 inhibition. The nicotinic acid portion of the molecule could influence its solubility, cell permeability, and interactions with the amino acid residues lining the active site of the enzyme, potentially modulating its potency and spectrum of activity. While direct experimental data for this specific compound is pending, the established mechanism of action for numerous triazole-based antifungals provides a strong rationale for investigating its potential in this context.
Alpha-Amylase Inhibition by Triazole Derivatives: Mechanistic Insights
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into simpler sugars. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia, a critical factor in type 2 diabetes. nih.gov Several studies have highlighted the potential of triazole derivatives as effective alpha-amylase inhibitors. nih.gov
The inhibitory mechanism of these compounds is often attributed to their ability to bind to the active site of the alpha-amylase enzyme, competing with the natural substrate. Molecular docking studies on various triazole derivatives have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues in the enzyme's active site. nih.gov For example, azinane-triazole based compounds have shown a significant increase in alpha-amylase inhibition compared to the standard drug, acarbose. nih.gov The presence of the triazole ring is crucial for this activity, and the substituents on the ring can significantly influence the inhibitory potency. The nicotinic acid moiety in this compound could potentially form additional interactions within the enzyme's active site, enhancing its inhibitory effect.
Table 1: Alpha-Amylase Inhibition by Selected Triazole Derivatives
| Compound Class | Key Structural Feature | Observed Activity | Reference |
|---|---|---|---|
| Azinane-triazole derivatives | Azinane and triazole rings | 1.4-fold increase in inhibition vs. acarbose | nih.gov |
| n-Butanol fraction of Prosopis cineraria | Contains triazole-like structures | IC50 of 22.01 μg/mL | nih.gov |
| General Triazole Derivatives | 1,2,4-triazole ring | Potent α-amylase inhibition | nih.gov |
Cellular Pathway Modulation and Molecular Interactions
Beyond direct enzyme inhibition, the scaffold of this compound suggests its involvement in modulating complex cellular pathways, such as apoptosis, through specific molecular interactions.
Induction of Apoptosis in Cancer Cell Lines by Triazole-Nicotinic Acid Scaffolds
Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a key factor in the development and progression of cancer. nih.govnih.gov Compounds that can selectively induce apoptosis in cancer cells are highly sought after as potential anticancer agents. Nicotinic acid and its related compounds have been shown to induce apoptosis in various human cancer cell lines, including leukemia and cervical carcinoma cells, while showing no such effect on quiescent normal human lymphocytes. nih.gov
Furthermore, various heterocyclic compounds containing the 1,2,4-triazole ring have demonstrated potent anticancer activity through the induction of apoptosis. nih.gov For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was shown to induce apoptosis in colon cancer cells through both intrinsic and extrinsic pathways. nih.gov The combination of the nicotinic acid and triazole moieties in this compound could therefore represent a promising scaffold for the development of novel apoptosis-inducing anticancer agents. The exact mechanism would likely involve the modulation of key apoptotic regulators and signaling pathways.
Table 2: Apoptosis Induction by Nicotinic Acid and Triazole-Related Compounds
| Compound/Compound Class | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Picolinic acid, Dipicolinic acid, Isonicotinamide | HL-60, K562, HeLa | Strong inducers of apoptosis | nih.gov |
| 1,2,4-Triazine sulfonamide derivative | DLD-1, HT-29 (Colon cancer) | Induced apoptosis via intrinsic and extrinsic pathways | nih.gov |
| Benzo[d] nih.govnih.govnih.govtriazin-4-yl-(4-methoxy-phenyl)-methylamine | T-47D, HT-29, H1299, MDA-MB-435 | Exhibited significant anti-proliferative effects | nih.gov |
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Target Modulation
The biological activity of any small molecule, including this compound, is fundamentally governed by its interactions with its molecular targets. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, play a critical role in the binding of a ligand to a protein's active or allosteric site. mdpi.comnih.gov
The triazole ring, with its multiple nitrogen atoms, is an excellent hydrogen bond donor and acceptor. nih.gov Similarly, the carboxylic acid group and the pyridine (B92270) nitrogen of the nicotinic acid moiety can participate in strong hydrogen bonding. nih.gov The interplay of these functional groups in this compound would allow for a complex network of non-covalent interactions with its biological targets. For example, in the context of enzyme inhibition, these interactions would determine the binding affinity and specificity of the compound. Molecular docking studies on related triazole derivatives have consistently highlighted the importance of hydrogen bonding with key amino acid residues in the active sites of enzymes like alpha-amylase and CYP51. nih.govmdpi.com Understanding these interactions at a molecular level is crucial for the rational design and optimization of more potent and selective therapeutic agents based on the this compound scaffold.
Broad-Spectrum Antimicrobial Activity Research on Related Nicotinic Acid and Triazole Derivatives
The global challenge of antimicrobial resistance has spurred significant research into novel chemical scaffolds with potential therapeutic applications. Among these, derivatives of nicotinic acid and triazoles have emerged as promising candidates due to their broad-spectrum antimicrobial activities. Both heterocyclic systems are present in numerous biologically active compounds and have been extensively studied for their antibacterial and antifungal properties.
Nicotinic acid, or vitamin B3, is a well-established component of cellular metabolism. While it does not possess inherent antibacterial effects, its derivatives have been shown to exhibit significant antimicrobial action. For instance, some nicotinic acid derivatives are highly specific antibacterial agents active against Mycobacterium, appearing to function by inhibiting peptide synthesis in susceptible organisms. drugs.com Research has demonstrated that acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives of nicotinic acid show promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The 1,2,4-triazole ring is a core component of many compounds with proven, multidirectional biological activity, including significant antibacterial and antifungal effects. nih.govmdpi.com Triazole derivatives have been successfully developed into antifungal drugs like fluconazole (B54011) and itraconazole, which act by inhibiting cytochrome P-450-dependent 14α-sterol demethylase. mdpi.com The versatility of the triazole scaffold allows for the synthesis of hybrid molecules, combining it with other active pharmacophores to enhance antimicrobial potency and combat drug resistance. nih.gov
Recent studies have focused on synthesizing and evaluating the antimicrobial efficacy of various derivatives of both nicotinic acid and triazoles against a wide range of pathogens. These investigations often involve in vitro screening against Gram-positive and Gram-negative bacteria, as well as fungal species. The results of these studies, including minimum inhibitory concentrations (MIC) and zones of inhibition, provide valuable insights into the structure-activity relationships of these compounds and their potential for development as new antimicrobial agents.
Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Microorganism | Method | Result (MIC in µg/mL) |
| Acylhydrazone derivative of nicotinic acid | Staphylococcus epidermidis ATCC 12228 | Broth microdilution | 1.95 |
| Acylhydrazone derivative of nicotinic acid | Staphylococcus aureus ATCC 43300 (MRSA) | Broth microdilution | 7.81 |
| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Bacillus subtilis ATCC 6633 | Not Specified | 7.81 |
| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus ATCC 6538 | Not Specified | 7.81 |
| 1,3,4-Oxadiazoline with 5-nitrofuran substituent | Staphylococcus aureus ATCC 43300 (MRSA) | Not Specified | 15.62 |
This table is interactive. You can sort and filter the data.
Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Method | Result (MIC in µg/mL) |
| 1,2,3-Triazole linked chalcone (B49325) and flavone (B191248) hybrids | Staphylococcus aureus | Not Specified | 6.25–100 |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Enterococcus faecalis | Not Specified | 6.25–100 |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Escherichia coli | Not Specified | 6.25–100 |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Pseudomonas aeruginosa | Not Specified | 6.25–100 |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Shigella boydii | Not Specified | 6.25–100 |
| 1,2,3-Triazole linked chalcone and flavone hybrids | Klebsiella pneumoniae | Not Specified | 6.25–100 |
| 1,2,4-Triazolo[3,4a]phthalazine derivatives | Staphylococcus aureus | Not Specified | 16–128 |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Not Specified | 12.5–50 |
This table is interactive. You can sort and filter the data.
Computational Chemistry and Molecular Modeling for 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid and Its Analogues
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 5-(1H-1,2,4-triazol-1-yl)nicotinic acid or its analogues, and a biological target, typically a protein or enzyme. nih.gov
Through molecular docking simulations, it is possible to identify the binding pockets within a target protein where a ligand is most likely to bind. nih.gov For triazole derivatives, docking studies have been crucial in elucidating the key amino acid residues that form stabilizing interactions with the ligand. These interactions often include hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov For instance, in the context of antifungal drug design, molecular docking has been used to study the interactions between triazole derivatives and the target enzyme, such as cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net These studies can pinpoint specific residues that are critical for binding, providing a roadmap for designing more potent and selective inhibitors. researchgate.net The triazole ring itself is often a key pharmacophore, with its nitrogen atoms acting as hydrogen bond acceptors, playing a pivotal role in chelating with metal ions like the heme iron in certain enzymes. dergipark.org.tr
A recent study on TIM-3 inhibitors for non-small cell lung cancer (NSCLC) immunotherapy identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526) as a potent candidate through structure-based virtual screening and molecular dynamics simulations. frontiersin.org The binding pocket of TIM-3, characterized by residues such as GLY-25, PRO-24, TYR-5, TYR-87, PHE-18, and PHE-102, was found to accommodate the ligand through various interactions, including π-π stacking. frontiersin.orgnih.gov Molecular dynamics simulations further confirmed the stability of the ligand-protein complex, highlighting the importance of specific residue interactions for binding affinity. frontiersin.org
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net Triazole scaffolds are prevalent in many biologically active compounds, making them attractive starting points for virtual screening campaigns. nih.govnih.govmdpi.com By screening large virtual libraries of triazole-containing compounds, researchers can efficiently identify potential inhibitors for a variety of therapeutic targets. nih.gov
For example, a virtual screening of a library containing 140 million triazole and isoxazole (B147169) compounds led to the discovery of novel ligands for a key G protein-coupled receptor (GPCR) target. nih.gov The analysis of the predicted docking poses revealed a common binding mode for the experimentally confirmed hits, with the triazole or isoxazole ring positioned in the center of the binding pocket. nih.gov This highlights the utility of the triazole scaffold as a "superscaffold" for generating chemically diverse libraries for hit discovery. nih.gov In another instance, a consensus-based virtual screening workflow identified leidenuniv.nlresearchgate.netnih.govtriazolo[1,5-b]isoquinolines as a new structural class of inhibitors for maternal embryonic leucine (B10760876) zipper kinase (MELK). nih.gov
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.netnih.gov DFT calculations provide valuable information about the electronic properties, reactivity, and spectroscopic characteristics of molecules like this compound and its analogues. elifesciences.orgacs.org
DFT studies can be used to optimize the geometry of triazole derivatives and calculate various electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govacs.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.org A smaller energy gap suggests higher reactivity. nih.gov For example, in a study of benzimidazole-triazole derivatives as topoisomerase I inhibitors, the compound with the lower energy gap, as calculated by DFT, exhibited higher chemical reactivity and significant inhibitory activity. nih.gov
Furthermore, DFT can be employed to simulate and analyze vibrational spectra (FT-IR), nuclear magnetic resonance (NMR) spectra, and UV-Vis spectra, which can be compared with experimental data to confirm the molecular structure. elifesciences.orgnih.gov Electrostatic potential maps generated through DFT can identify the electrophilic and nucleophilic sites within a molecule, which is important for understanding its interaction with other molecules and its potential for coordination with metal ions. elifesciences.org
A study on 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid (TTCA) using DFT calculations revealed a near-planar, π-conjugated geometry and a HOMO-LUMO gap of approximately 3.1 eV, indicating its electronic stability and photoactivity. elifesciences.org The study also simulated its FT-IR, NMR, and UV-Vis spectra, which were in good agreement with experimental data. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. leidenuniv.nlnih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. researchgate.netleidenuniv.nl
In the context of triazole derivatives, QSAR studies have been successfully applied to predict their antifungal, anticancer, and other biological activities. researchgate.netdergipark.org.trleidenuniv.nlnih.gov These studies typically involve a set of triazole compounds with known biological activities. leidenuniv.nl A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. dergipark.org.tr These descriptors can be related to the steric, electronic, and hydrophobic properties of the molecules. leidenuniv.nl
Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build QSAR models. leidenuniv.nlnih.gov For instance, a 3D-QSAR study on a series of 1,2,4-triazole (B32235) compounds with antifungal activity against wheat black rust revealed that the steric volume of a particular substituent was a key factor influencing the activity. leidenuniv.nl Similarly, a QSAR study on novel triazole compounds containing a thioamide group established a correlation between their antifungal activity and descriptors such as the heat of formation (DELH) and molecular volume (V). nih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized triazole derivatives, thereby guiding the design of more potent compounds. researchgate.netleidenuniv.nl
Prediction of Molecular Interactions and Supramolecular Assembly in Crystal Structures
Computational methods can be used to predict how molecules will interact with each other to form crystal structures and supramolecular assemblies. researchgate.netrsc.org This is particularly relevant for understanding the solid-state properties of compounds like this compound and its analogues.
The crystal structure of a molecule is determined by the intricate network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net Computational tools can help in predicting these interactions and understanding how they lead to the formation of specific crystal packing arrangements. For example, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming distinct sheets. researchgate.net
The study of supramolecular assembly is crucial as it can influence properties like solubility and bioavailability. Triazole derivatives are known to participate in the formation of supramolecular structures, often through hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org Computational modeling can aid in the design of molecules that self-assemble into desired architectures, which can have applications in materials science and catalysis. researchgate.netnih.gov For instance, the combination of polyoxometalates with triazole derivatives can lead to supramolecular assemblies with catalytic activity in olefin epoxidation. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid, distinct signals are expected for the protons on both the nicotinic acid and triazole rings. The protons on the pyridine (B92270) ring of the nicotinic acid moiety are anticipated to appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the 1,2,4-triazole (B32235) ring would also resonate in this downfield region, often as sharp singlets. The acidic proton of the carboxyl group (-COOH) is expected to produce a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which can be confirmed by its disappearance upon D₂O exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carboxyl carbon (-COOH) is characteristically found in the most downfield region (δ 160-180 ppm). The carbon atoms of the pyridine and triazole rings would appear in the aromatic region (δ 110-160 ppm). The specific chemical shifts are influenced by the electronic environment, including the attachment of electronegative nitrogen atoms. For related 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol compounds, ¹³C NMR signals for the pyridine carbons appear around δ 121-150 ppm, while the triazole carbons are observed near δ 149-167 ppm researchgate.net.
Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyridine C2-H | ~9.0 | ~150 | Expected to be a singlet or narrow doublet, downfield due to adjacent N and carboxyl group proximity. |
| Pyridine C4-H | ~8.5 | ~140 | Influenced by the triazole substituent. |
| Pyridine C6-H | ~9.2 | ~152 | Most downfield pyridine proton due to proximity to the ring nitrogen. |
| Triazole C3'-H | ~8.3 | ~145 | A characteristic singlet for the triazole ring. |
| Triazole C5'-H | ~8.8 | ~153 | A second characteristic singlet for the triazole ring. |
| Carboxyl -COOH | ~12.0 (broad) | ~168 | Signal is typically broad and exchanges with D₂O. Carbonyl carbon is significantly deshielded. |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on C-H stretching bands. A strong, sharp absorption peak around 1700-1730 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid. Vibrations corresponding to C=C and C=N bonds within the pyridine and triazole rings are expected in the 1400-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic rings typically appear around 3000-3100 cm⁻¹.
UV-Visible Spectroscopy: UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the conjugated π-electron systems of the pyridine and triazole rings. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. For coordination complexes of similar pyridyl-triazole ligands, these transitions are typically observed in the 250-380 nm range researchgate.netnih.gov.
Interactive Table: Characteristic IR and UV-Visible Data
| Technique | Predicted Absorption | Assignment |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| 3000-3100 cm⁻¹ | Aromatic C-H stretch | |
| 1700-1730 cm⁻¹ | C=O stretch (carboxylic acid) | |
| 1400-1650 cm⁻¹ | C=N and C=C stretches (aromatic rings) | |
| UV-Vis Spectroscopy | ~260-280 nm (λmax) | π→π* transition (pyridine ring) |
| ~230-250 nm (λmax) | π→π* transition (triazole ring) | |
| >300 nm (weak) | n→π* transition (N, O heteroatoms) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₈H₆N₄O₂), the calculated exact molecular weight is approximately 190.05 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value of approximately 191.06.
High-resolution mass spectrometry would allow for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Plausible fragmentation pathways for the [M+H]⁺ ion include the loss of water (H₂O, -18 Da), the loss of carbon dioxide (CO₂, -44 Da) from the carboxylic acid group, and the cleavage of the C-N bond connecting the pyridine and triazole rings.
Interactive Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 190.05 | Molecular ion (less common in ESI). |
| [M+H]⁺ | 191.06 | Protonated molecular ion, expected base peak in ESI positive mode. |
| [M+H - H₂O]⁺ | 173.05 | Loss of a water molecule. |
| [M+H - CO₂]⁺ | 147.07 | Loss of carbon dioxide (decarboxylation). |
| [C₆H₅N₂O₂]⁺ | 123.04 | Fragment corresponding to the nicotinic acid moiety. |
| [C₂H₃N₃]⁺ | 69.04 | Fragment corresponding to the triazole moiety. |
X-ray Diffraction Studies for Solid-State Structure Determination (Single-Crystal and Powder)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction: This technique, when a suitable single crystal is available, can provide precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. For this compound, one would expect the crystal packing to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), likely forming dimers or chains with neighboring molecules. The nitrogen atoms of both the pyridine and triazole rings can also act as hydrogen bond acceptors.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern or "fingerprint" for a specific crystalline phase. This technique is crucial for identifying crystalline polymorphs, which are different crystal structures of the same compound. For related nicotinic acid derivatives, polymorphism has been observed where molecules adopt different conformations and hydrogen bonding patterns depending on the crystallization solvent acs.org. PXRD would be essential to characterize the bulk material and ensure phase purity.
Interactive Table: Representative Crystallographic Parameters (Hypothetical)
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | A common crystal system for such organic molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |
| a (Å) | 8.5 | Unit cell dimension. |
| b (Å) | 10.2 | Unit cell dimension. |
| c (Å) | 9.8 | Unit cell dimension. |
| β (°) | 95.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| Key Interactions | O-H···N, C-H···O | Expected hydrogen bonds governing the crystal packing. |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA) for Material Stability Investigations
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) is particularly useful for assessing the thermal stability and decomposition profile of a material.
In a TGA experiment, the mass of a sample is recorded as it is heated at a controlled rate. For this compound, the TGA thermogram would likely show it to be stable up to a certain temperature, after which one or more mass loss events would occur. The first significant mass loss could correspond to the decarboxylation of the nicotinic acid moiety (loss of CO₂, ~23% of total mass). Subsequent decomposition at higher temperatures would involve the breakdown of the heterocyclic ring structures. The temperature at which decomposition begins is a key indicator of the compound's thermal stability.
Interactive Table: Hypothetical TGA Decomposition Profile
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 25 - 200 | ~0% | Region of thermal stability. |
| 200 - 300 | ~23% | Initial decomposition: loss of CO₂ (decarboxylation). |
| >300 | >23% | Further decomposition of the heterocyclic rings. |
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization in Crystal Lattices
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. The Hirshfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the regions where the electron density of the molecule is greater than that of all its neighbors combined.
For this compound, a Hirshfeld analysis would be expected to highlight the significance of O···H/H···O contacts, representing the strong carboxylic acid hydrogen bonds. Additionally, N···H/H···N contacts involving the triazole and pyridine rings would be prominent. Weaker interactions, such as C···H contacts and potential π-π stacking between the aromatic rings, would also be quantified. In a study of a related nicotinic acid derivative, Hirshfeld analysis was used to effectively compare the differences in hydrogen bonding between neutral and zwitterionic polymorphs acs.org.
Interactive Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis
| Interaction Type | Predicted Contribution (%) | Description |
| O···H / H···O | 35 - 45% | Dominant interaction due to strong carboxylic acid hydrogen bonding. |
| N···H / H···N | 15 - 25% | Hydrogen bonding involving the nitrogen atoms of the heterocyclic rings. |
| H···H | 10 - 20% | Van der Waals contacts between hydrogen atoms. |
| C···H / H···C | 10 - 15% | Weaker interactions contributing to crystal packing. |
| C···C | 5 - 10% | Indicative of π-π stacking interactions between the aromatic rings. |
| C···N / N···C | <5% | Minor contributions to the overall packing forces. |
Applications of 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid Scaffolds in Materials Science and Catalysis
Utilization as Ligands in Metal-Organic Coordination Compounds
The bitopic nature of 5-(1H-1,2,4-triazol-1-yl)nicotinic acid, possessing both N-donor sites from the triazole and pyridine (B92270) rings and O-donors from the carboxylate group, makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.
Researchers have successfully synthesized and characterized a variety of novel metal complexes using this compound (HL) as a primary ligand. Through hydro(solvo)thermal reactions, a range of coordination polymers with diverse dimensionalities and topologies have been assembled with various metal ions, including cadmium (Cd), lead (Pb), zinc (Zn), copper (Cu), cobalt (Co), and manganese (Mn). rsc.orgrsc.org
Single-crystal X-ray diffraction analyses have revealed the remarkable versatility of the ligand's coordination modes, leading to structures ranging from zero-dimensional (0D) discrete molecules to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgrsc.org For instance, seven different luminescent metal-organic frameworks (LMOFs) were constructed with Cd(II), Pb(II), and Zn(II) ions, showcasing the ligand's ability to form varied dimensional structures. rsc.org Another study reported the synthesis of six new complexes with Cu(II), Co(II), and Mn(II), where the ligand exhibited various coordination modes, resulting in diverse secondary building units (SBUs) and framework topologies. rsc.org
The resulting structures are often complex and can be described using topological symbols. For example, a Cd(II) complex displays a 3D dense-packing structure with a 3-nodal 3,4,6-connected net, while a different Cd(II) complex forms a 2D layered structure with a uninodal 4-connected sql net. rsc.org Similarly, Co(II) and Mn(II) have been shown to form isostructural 2D layers. rsc.org The specific metal ion and reaction conditions, such as the solvents used, play a crucial role in determining the final architecture of the metal complex.
Below is an interactive data table summarizing some of the synthesized metal complexes with this compound.
| Metal Ion | Complex Formula | Dimensionality | Structural Features | Reference |
| Cd(II) | [Cd1.5(L)2(H2O)(NO3)]n | 3D | 3-nodal 3,4,6-connected net | rsc.org |
| Cd(II) | [Cd(L)2(H2O)2]n | 2D | Uninodal 4-connected sql net | rsc.org |
| Pb(II) | [Pb(L)(H2O)2(NO3)]n | 1D | Chain based on [Pb2(COO)2(H2O)4(NO3)2N2] SBUs | rsc.org |
| Zn(II) | [Zn(L)2(H2O)4]n | 0D | Discrete structure | rsc.org |
| Cu(II) | [Cu2(L)3(H2O)(OH)]n | 2D | (3,8)-connected topology based on tetranuclear SBUs | rsc.org |
| Co(II) | [Co(L)2(H2O)2]n | 2D | 4-connected sql net | rsc.org |
| Mn(II) | [Mn(L)2(H2O)2]n | 2D | 4-connected sql net | rsc.org |
Coordination complexes derived from triazole-containing ligands have shown promise in the photocatalytic degradation of organic dyes, which are common environmental pollutants. While direct studies on the photocatalytic activity of this compound complexes are emerging, related research provides strong indications of their potential.
For example, a samarium (Sm)-based MOF constructed from the similar ligand 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid has been investigated as a photocatalyst for the degradation of methyl violet (MV), a model aromatic dye. nih.govresearchgate.netrsc.orgnih.govnih.gov The study revealed that this MOF exhibits reasonable photocatalytic activity for the degradation of MV in water. nih.govrsc.org The proposed mechanism involves the generation of hydroxyl radicals, which are highly reactive species that can mineralize the dye molecules. nih.gov The semiconducting properties of these MOFs upon exposure to light are key to their catalytic function. nih.gov
Furthermore, the photocatalytic degradation of various organic dyes like methylene (B1212753) blue and rhodamine B has been successfully demonstrated using other zinc and copper-based coordination polymers. nih.govnih.govkit.edu These studies highlight the general potential of MOFs and coordination polymers as effective photocatalysts. The structural features of the frameworks, such as their porosity and the nature of the metal centers and organic linkers, are crucial factors influencing their catalytic performance. nih.gov
Role as Building Blocks in the Synthesis of More Complex Molecular Architectures
The ability of this compound to act as a versatile building block, or "linker," is fundamental to its application in constructing complex molecular architectures. rsc.orgrsc.org Its rigid structure and multiple coordination sites allow for the predictable assembly of intricate and high-dimensional networks.
The various coordination modes of the ligand, involving the carboxylate group and the nitrogen atoms of the triazole and pyridine rings, enable the formation of diverse secondary building units (SBUs). rsc.org These SBUs then connect in different ways to generate the final supramolecular structure. For instance, the ligand has been shown to form dinuclear and tetranuclear SBUs in complexes with copper and cobalt. rsc.org The resulting frameworks can possess different topologies, such as the (3,8)-connected net in a 2D copper complex or the (3,6)-connected net in a 3D cobalt framework. rsc.org
The self-assembly process guided by the specific coordination preferences of the metal ions and the geometry of the this compound ligand leads to the formation of these complex structures. This bottom-up approach allows for a degree of rational design in the synthesis of materials with desired network topologies and properties.
Development of Specialty Chemicals and Advanced Functional Materials with Specific Properties
The coordination compounds derived from this compound are not merely structurally interesting; they also exhibit a range of functional properties that are being explored for the development of advanced materials.
One notable application is in the field of luminescent sensors. Several of the synthesized luminescent metal-organic frameworks (LMOFs) have demonstrated the ability to act as sensors for specific ions in aqueous solutions. rsc.org For example, certain Cd(II) and Zn(II) LMOFs show high sensitivity and selectivity in detecting chromium(VI) (CrVI) and permanganate (B83412) (MnO4-) ions, which are hazardous water pollutants. rsc.org This sensing capability is often based on the quenching of the material's luminescence upon interaction with the target analyte.
In addition to sensing, these materials have shown potential for gas sorption and separation. A cobalt-based 3D porous framework constructed with this ligand has demonstrated effective storage capacity for carbon dioxide (CO2) and, significantly, high selectivity for CO2 over methane (B114726) (CH4) under ambient conditions. rsc.org This property is highly desirable for applications in carbon capture and natural gas purification. The magnetic properties of some of these materials have also been investigated, with a manganese-based complex exhibiting ferrimagnetic character. rsc.org
The development of these functional materials underscores the importance of the this compound scaffold as a versatile component in the design of specialty chemicals with tailored properties for specific technological applications.
Future Research Directions and Unexplored Avenues for 5 1h 1,2,4 Triazol 1 Yl Nicotinic Acid
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The pursuit of more sustainable and efficient synthetic methods for 5-(1H-1,2,4-triazol-1-yl)nicotinic acid and its derivatives is a critical future direction. Current syntheses often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step procedures. The principles of green chemistry offer a roadmap for developing more environmentally benign and economically viable synthetic routes.
Future investigations should focus on the implementation of green synthetic protocols such as:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. nih.govopenmedicinalchemistryjournal.com The application of microwave irradiation to the synthesis of triazole derivatives has been shown to be highly efficient. nih.gov For instance, microwave-assisted synthesis of various triazole compounds has been achieved in minutes with impressive yields. nih.gov
Ultrasonic-Assisted Synthesis: Sonication is another energy-efficient method that can promote reactions and lead to higher yields in shorter timeframes. The use of ultrasonic radiation has been successfully employed in the synthesis of 1,2,3-triazole derivatives.
Catalyst-Free and Solvent-Free Reactions: Developing synthetic pathways that eliminate the need for catalysts and organic solvents is a primary goal of green chemistry. Research into solid-state reactions or reactions in aqueous media could provide cleaner routes to the target molecule and related compounds. nih.gov
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where multiple starting materials react sequentially to form the final product without the need for isolating intermediates can greatly enhance efficiency and reduce waste.
These green approaches not only offer environmental benefits but also have the potential to make the synthesis of this compound more cost-effective and scalable for potential industrial applications.
Identification of Untapped Biological Targets and Mechanistic Studies beyond Current Scope
The structural amalgamation of a nicotinic acid moiety, a well-known bioactive entity, and a triazole ring, a pharmacophore present in numerous therapeutic agents, suggests that this compound and its derivatives could possess a wide range of biological activities. mdpi.comresearchgate.net While some nicotinic acid derivatives have been explored for their anticancer and antihyperlipidemic activities, the full biological potential of this specific compound remains largely untapped. mdpi.commdpi.com
Future research should be directed towards screening this compound and its derivatives against a broad panel of biological targets. Potential areas of investigation include:
Anticancer Activity: Triazole-containing compounds have shown promise as anticancer agents by targeting various pathways involved in cancer progression. nih.govmdpi.com The nicotinic acid component also contributes to potential anticancer effects. mdpi.com Investigating the cytotoxicity of this compound against a diverse range of cancer cell lines and identifying its molecular targets (e.g., specific kinases, enzymes) is a promising avenue.
Antimicrobial and Antifungal Activity: The 1,2,4-triazole (B32235) nucleus is a core component of several successful antifungal drugs. researchgate.net Screening against pathogenic bacteria and fungi could reveal novel antimicrobial properties.
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. This compound could be a candidate for inhibiting enzymes such as cyclooxygenases (relevant for anti-inflammatory activity) or other metabolic enzymes.
Neurological Disorders: Given that nicotinic acid has effects on the central nervous system, exploring the potential of its triazole derivatives in the context of neurodegenerative diseases or other neurological conditions is warranted.
For any identified biological activity, detailed mechanistic studies will be crucial to understand how the compound interacts with its target at a molecular level, which is essential for any future therapeutic development.
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation provides a powerful platform for the rational design of novel derivatives of this compound with enhanced properties. openmedicinalchemistryjournal.com By integrating these methodologies, researchers can accelerate the discovery and optimization process.
Future research should leverage a combination of the following approaches:
Molecular Docking and Virtual Screening: These computational techniques can be used to predict the binding affinity of the compound and its virtual derivatives to the active sites of known biological targets. This allows for the in-silico screening of large libraries of compounds to prioritize those with the highest potential for synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. This information is invaluable for designing new compounds with improved potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, helping to understand the stability of the complex and the key interactions involved.
In Vitro and In Silico Synergy: A feedback loop between computational predictions and experimental results is key. For example, the results of in vitro biological assays can be used to refine and improve the accuracy of computational models, leading to more effective rational design in subsequent rounds. mdpi.com
This integrated approach will enable a more targeted and efficient exploration of the chemical space around this compound, leading to the development of molecules with optimized properties for specific applications.
Potential in Nanomaterials and Surface Chemistry Applications
The presence of both a carboxylic acid group and a triazole ring makes this compound an attractive candidate for applications in nanomaterials and surface chemistry. The carboxylic acid can be used for anchoring the molecule to various surfaces, while the triazole ring can provide additional functionality.
Unexplored avenues in this area include:
Surface Functionalization: The compound could be used to modify the surfaces of materials to alter their properties, such as hydrophilicity, biocompatibility, or reactivity. The photochemical immobilization of carboxylic acids on surfaces is a known technique that could be applied here.
Nanoparticle Synthesis and Stabilization: The molecule could act as a capping agent or stabilizer in the synthesis of metal or metal oxide nanoparticles, controlling their size, shape, and stability.
Development of Sensing Platforms: By immobilizing the compound on a sensor surface, it could be used to create platforms for the detection of specific analytes that can coordinate with the triazole or carboxylic acid moieties.
Drug Delivery Systems: The ability to functionalize nanoparticles could be harnessed to develop targeted drug delivery systems, where the triazole moiety might play a role in interacting with biological targets.
Research in this area would expand the utility of this compound beyond its molecular properties and into the realm of functional materials.
Exploration of New Catalytic Roles for Complexes Derived from the Compound
The coordination chemistry of this compound has already shown promise in the formation of metal-organic frameworks (MOFs). The resulting complexes, with their well-defined structures and potential for accessible metal centers, are prime candidates for catalytic applications.
Future research should focus on exploring the catalytic activity of both discrete coordination complexes and MOFs derived from this ligand in a variety of organic transformations. Potential catalytic applications to investigate include:
C-C and C-N Coupling Reactions: Metal complexes are widely used as catalysts in cross-coupling reactions, which are fundamental in organic synthesis. Copper complexes of isonicotinohydrazide derivatives have shown activity in C-N coupling reactions.
Oxidation and Reduction Reactions: The metal centers within the complexes could act as redox-active sites for catalyzing oxidation or reduction reactions.
CO2 Fixation: The development of catalysts for the chemical fixation of carbon dioxide is a significant area of research. Nickel complexes have shown catalytic activity in CO2 fixation reactions.
Asymmetric Catalysis: By designing chiral complexes using enantiomerically pure co-ligands, it may be possible to develop catalysts for asymmetric synthesis, producing a single enantiomer of a chiral product.
The versatility of the triazole and carboxylate groups in coordinating to a wide range of metal ions provides a rich platform for the design and synthesis of novel catalysts with unique reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
